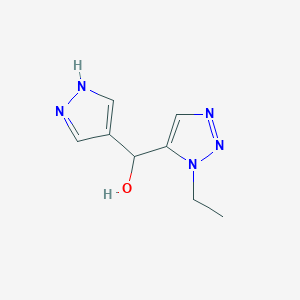
(1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol: is a compound that features both a triazole and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.
Formation of the Pyrazole Ring: This is usually done by reacting a hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Two Rings: The final step involves coupling the triazole and pyrazole rings through a suitable linker, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can be oxidized to form a ketone.
Reduction: The triazole and pyrazole rings can undergo reduction under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazole or pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds containing triazole and pyrazole rings have shown promise in treating diseases such as cancer and infections.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (1-Methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (1-Benzyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
Uniqueness
What sets (1-Ethyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is its specific substitution pattern. The ethyl group on the triazole ring can influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
特性
分子式 |
C8H11N5O |
|---|---|
分子量 |
193.21 g/mol |
IUPAC名 |
(3-ethyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H11N5O/c1-2-13-7(5-11-12-13)8(14)6-3-9-10-4-6/h3-5,8,14H,2H2,1H3,(H,9,10) |
InChIキー |
LLCOIXXDMKHHHV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CN=N1)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


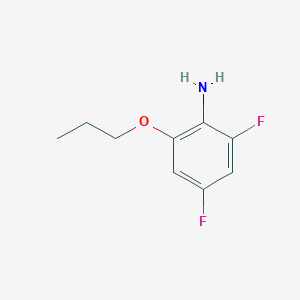
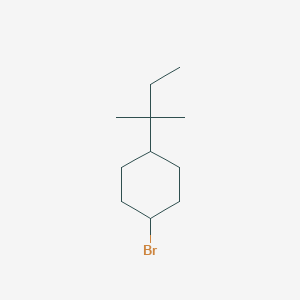
![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)

![1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
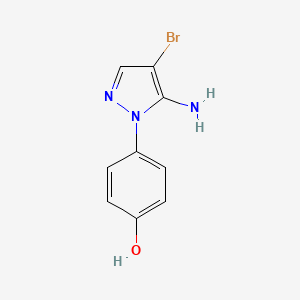

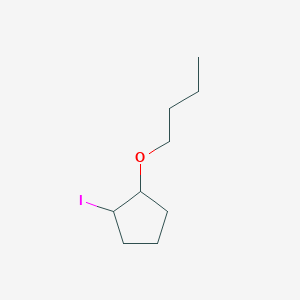
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
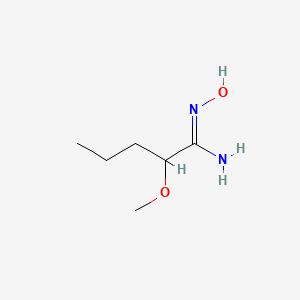
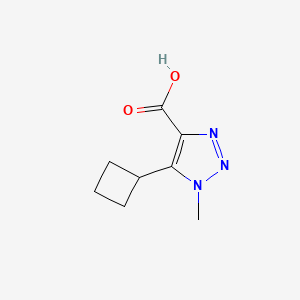
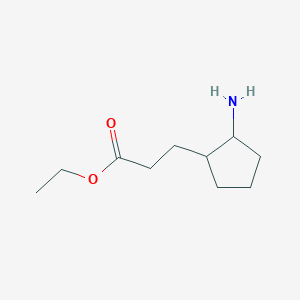
amine](/img/structure/B13311698.png)
